1-cyclopentyl-4-(2-naphthylsulfonyl)piperazine
Description
1-Cyclopentyl-4-(2-naphthylsulfonyl)piperazine is a synthetic piperazine derivative characterized by a cyclopentyl substituent at the 1-position and a 2-naphthylsulfonyl group at the 4-position of the piperazine ring. The 2-naphthylsulfonyl moiety, a common pharmacophore in medicinal chemistry, may contribute to receptor binding via π-π interactions or hydrogen bonding.
Properties
IUPAC Name |
1-cyclopentyl-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-24(23,19-10-9-16-5-1-2-6-17(16)15-19)21-13-11-20(12-14-21)18-7-3-4-8-18/h1-2,5-6,9-10,15,18H,3-4,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLWYQDNMLPRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopentyl-4-(2-naphthylsulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, which includes an aza-Michael addition step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Cyclopentyl-4-(2-naphthylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4-(2-naphthylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
a. 4-Methyl-1-(2-naphthylsulfonyl)piperazine (CAS 324067-81-4)
- Structure : Methyl group at the 4-position vs. cyclopentyl in the target compound.
- Properties : Lower molecular weight (290.38 g/mol) and higher predicted solubility due to reduced steric hindrance. Predicted pKa ~6.02, suggesting moderate basicity .
- Comparison : The cyclopentyl group in the target compound likely decreases solubility but improves lipophilicity, favoring blood-brain barrier penetration.
b. 1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine (CAS 305373-59-5)
- Structure : Methoxyphenyl group at the 1-position instead of cyclopentyl.
- This compound’s synthesis involves nucleophilic substitution reactions, similar to methods for other sulfonylated piperazines .
- Comparison : The cyclopentyl group may confer greater metabolic stability compared to the methoxyphenyl group, which is prone to demethylation.
c. 1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine (CAS 330826-62-5)
- Structure : Additional nitro and piperidinyl substituents on the phenyl ring.
- The piperidinyl moiety introduces a secondary amine, altering basicity .
- Comparison : The target compound’s simpler structure may offer synthetic advantages and fewer off-target interactions.
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
- Key Trends :
- Solubility : Bulky/hydrophobic groups (e.g., cyclopentyl, benzhydryl) reduce solubility, while smaller substituents (e.g., methyl) improve it .
- pKa : Electron-withdrawing groups (e.g., sulfonyl) lower the basicity of piperazine nitrogens. Cyclopentyl, being neutral, has minimal electronic impact compared to methoxy or nitro groups .
a. Dopamine Transporter (DAT) Affinity
- Bridged piperazine analogues (e.g., 3,8-diaza[3.2.1]bicyclooctane derivatives) show high DAT affinity (IC₅₀ = 1.4–8.2 nM) .
- Comparison : The target compound’s cyclopentyl group may mimic the steric effects of bridged systems, though direct DAT binding data is needed.
b. Serotonin Receptor (5-HT₁ₐ) Antagonism
- Compounds like p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine) exhibit potent 5-HT₁ₐ antagonism (ID₅₀ = 3–5 mg/kg) .
- Comparison : The 2-naphthylsulfonyl group in the target compound could enhance receptor binding via sulfonyl-aromatic interactions, similar to iodobenzamido groups in p-MPPI.
c. Melanocortin-4 (MC4) Receptor Antagonism
- MCL0129, a piperazine-based MC4 antagonist, shows anxiolytic and antidepressant effects (Kᵢ = 7.9 nM) .
- Comparison : The target compound’s naphthylsulfonyl group may similarly engage hydrophobic receptor pockets, though MC4 affinity remains unconfirmed.
Metabolic Stability
Biological Activity
1-Cyclopentyl-4-(2-naphthylsulfonyl)piperazine is a piperazine derivative with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound has been investigated for its effects on various biological targets, including its role in pain management and its anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways. It is believed to modulate the activity of certain receptors, potentially leading to analgesic and anti-inflammatory effects. The sulfonyl group enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological studies.
Analgesic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant analgesic properties. In experimental models, compounds in this class have shown efficacy comparable to established analgesics. For instance:
- Case Study : In a study evaluating various piperazine derivatives, compounds with similar structures demonstrated analgesic effects that were 23-56 times more potent than morphine in specific assays .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. Piperazine derivatives are known to inhibit chemokines such as MIP-1α and RANTES, which play critical roles in inflammatory responses.
- Research Findings : In vivo studies on piperazine derivatives indicated that they could effectively reduce inflammation in models of autoimmune diseases, suggesting a promising therapeutic application for conditions like rheumatoid arthritis and multiple sclerosis .
Comparative Biological Activity
To better understand the efficacy of this compound, it is beneficial to compare it with other piperazine derivatives. The following table summarizes the biological activities of selected compounds:
| Compound Name | Analgesic Activity (Relative Potency) | Anti-inflammatory Activity |
|---|---|---|
| This compound | Comparable to morphine | Moderate |
| LQFM018 (another piperazine derivative) | 33% less potent than morphine | High |
| Benzylpiperazine | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
